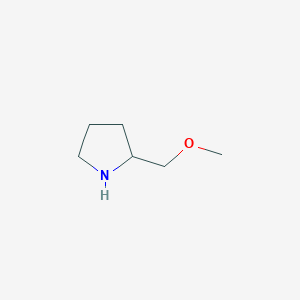![molecular formula C13H12N2O3 B6282766 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid CAS No. 1015584-63-0](/img/no-structure.png)
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid” is an organic compound with the CAS Number: 1015584-63-0 . Its IUPAC name is 2-methyl-1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid . The compound appears as a powder at room temperature .
Molecular Structure Analysis
The molecular formula of the compound is C13H12N2O3 . The InChI code is 1S/C13H12N2O3/c1-15-5-4-8-9-6-7 (13 (17)18)2-3-10 (9)14-11 (8)12 (15)16/h2-3,6,14H,4-5H2,1H3, (H,17,18) . The molecular weight is 244.25 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 244.25 . The InChI code is 1S/C13H12N2O3/c1-15-5-4-8-9-6-7 (13 (17)18)2-3-10 (9)14-11 (8)12 (15)16/h2-3,6,14H,4-5H2,1H3, (H,17,18) .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid involves the condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then cyclized with ethyl acetoacetate to form the pyridine ring, and the carboxylic acid group is introduced through oxidation of the methyl group on the pyrrole ring.", "Starting Materials": [ "2-methyl-1H-pyrrole-3-carboxylic acid", "2-nitrobenzaldehyde", "sodium borohydride", "ethyl acetoacetate", "chromic acid" ], "Reaction": [ "Condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding nitro compound", "Reduction of the nitro compound using sodium borohydride to form the corresponding amine", "Cyclization of the amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyridine ring", "Oxidation of the methyl group on the pyrrole ring using chromic acid to introduce the carboxylic acid group" ] } | |
CAS RN |
1015584-63-0 |
Product Name |
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid |
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



